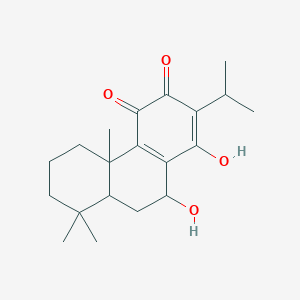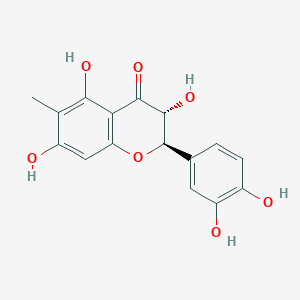
雪松素
描述
科学研究应用
Cedeodarin has a wide range of scientific research applications due to its diverse biological activities :
Chemistry: It is used as a reference compound in the study of flavonoids and their derivatives.
Biology: Cedeodarin is studied for its antioxidant properties, which help in protecting cells from oxidative stress.
作用机制
Cedeodarin, also known as 6-Methyltaxifolin, is a taxifolin that can be isolated from Cedrus deodara . It is a flavonoid, a class of plant secondary metabolites with various biological activities .
Target of Action
It is known that flavonoids like cedeodarin often interact with a wide range of proteins and enzymes in the body, modulating their activity .
Mode of Action
As a flavonoid, it may exert its effects through antioxidant activity, modulation of enzyme activity, or interaction with cell signaling pathways .
Biochemical Pathways
Flavonoids like Cedeodarin are known to interact with a variety of biochemical pathways, often exerting antioxidant, anti-inflammatory, and anti-cancer effects .
Result of Action
Flavonoids like cedeodarin are often associated with antioxidant, anti-inflammatory, and anti-cancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of flavonoids .
生化分析
Biochemical Properties
Cedeodarin, as a flavonoid, is known to interact with various enzymes, proteins, and other biomoleculesFlavonoids are generally known for their antioxidant properties . They can interact with enzymes involved in oxidative stress pathways, potentially modulating their activity.
Cellular Effects
It has been suggested that Cedeodarin may have inhibitory effects against ovarian cancer proliferation receptor POTEE . This suggests that Cedeodarin could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that Cedeodarin has a high affinity to the target receptor POTEE, which plays a crucial role in the proliferation and progression of cancers including ovarian cancer . This suggests that Cedeodarin might exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions: Cedeodarin can be synthesized through the extraction and purification from plant sources, particularly from Cedrus deodara . The extraction process involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material. The crude extract is then subjected to chromatographic techniques to purify Cedeodarin .
Industrial Production Methods: Industrial production of Cedeodarin typically involves large-scale extraction from plant sources. The process begins with the collection of plant material, followed by drying and grinding. The ground material is then subjected to solvent extraction, and the resulting extract is purified using techniques such as column chromatography .
化学反应分析
Types of Reactions: Cedeodarin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize Cedeodarin.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce Cedeodarin.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Cedeodarin can lead to the formation of quinones, while reduction can yield dihydro derivatives .
相似化合物的比较
Quercetin: Known for its strong antioxidant and anti-inflammatory properties.
Taxifolin: Exhibits similar antioxidant activities but differs in its structural configuration.
Myricetin: Another flavonoid with potent antioxidant and anti-inflammatory effects.
属性
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-6-9(18)5-11-12(13(6)20)14(21)15(22)16(23-11)7-2-3-8(17)10(19)4-7/h2-5,15-20,22H,1H3/t15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCWWZLBHGSXPW-JKSUJKDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1O)O[C@@H]([C@H](C2=O)O)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31076-39-8 | |
| Record name | (2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-methyl-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31076-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flavanone, 3,3',4',5,7-pentahydroxy-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031076398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


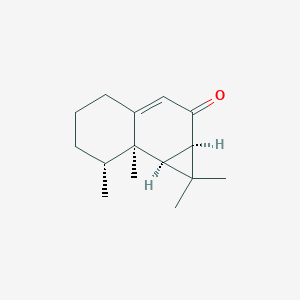
![(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol](/img/structure/B209176.png)
![(9R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B209329.png)

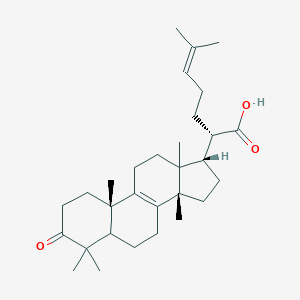
![methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B210156.png)
![(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one](/img/structure/B210169.png)
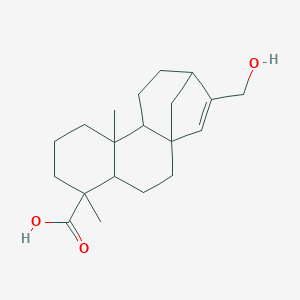
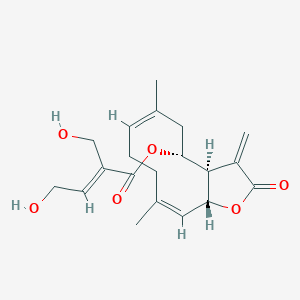
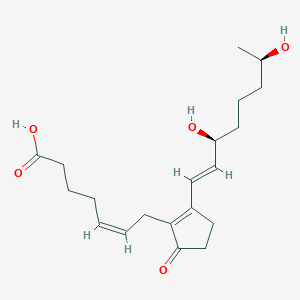
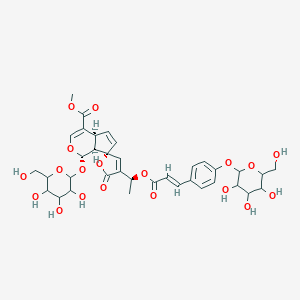
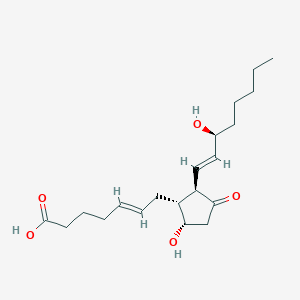
![Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-](/img/structure/B210586.png)
